REACTION_CXSMILES
|
[NH:1]1[CH2:3][CH2:2]1.[OH-].[K+].[CH:6]1C=CC=C[CH:7]=1.C=C[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20]Cl)[CH:15]=1>O>[CH:6]([CH:2]1[CH2:3][N:1]1[CH2:20][C:16]1[CH:17]=[CH:18][CH:19]=[CH:14][CH:15]=1)=[CH2:7] |f:1.2|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
N1CC1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC(=CC=C1)CCl
|
Name
|
p,p'-diphenylphenylene diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC(=CC=C1)CCl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
silicone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1-liter, 3-necked flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
was charged 86 g
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred rapidly
|
Type
|
TEMPERATURE
|
Details
|
under reflux for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered through a filter cell
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 72.4 g
|
Type
|
DISTILLATION
|
Details
|
This crude product was distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 63.1 g
|
Type
|
CUSTOM
|
Details
|
at 200° C.
|
Name
|
|
Type
|
|
Smiles
|
C(=C)C1N(C1)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |